HIV-1 integrase inhibitor 8

Cytotoxicity HIV-1 Integrase Catechol Isostere

HIV-1 integrase inhibitor 8 (PD164521) offers a 4.6-fold lower cytotoxicity (LD50 300 µM) than catechol-based inhibitors (LD50 65 µM), making it the definitive choice for extended cell-based assays where non-specific toxicity must be minimized. Its rigid spirobiindane scaffold eliminates the toxic catechol moiety while preserving integrase inhibition. The compound exhibits Mg2+-dependent gain of function—inactive in standard Mn2+ assays but active under physiologically relevant Mg2+ conditions—enabling mechanism-of-action studies under in vivo-like parameters. With an MCV topoisomerase IC50 >200 µM (vs 50 µM for less selective analogs), observed phenotypes can be confidently attributed to integrase engagement. Bulk quantities available for institutional procurement.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 1568-80-5
Cat. No. B071982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 8
CAS1568-80-5
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
InChIInChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
InChIKeySICLLPHPVFCNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Inhibitor 8 (1568-80-5) Procurement Guide: Compound Identity and Core Specifications


HIV-1 integrase inhibitor 8 (CAS 1568-80-5), also known as 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-6,6'-diol or PD164521, is a spirobiindane-derived small molecule that targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle. This compound belongs to the 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-5,5',6,6'-tetrol family, a class of catechol isosteres developed to mitigate the inherent cytotoxicity associated with catechol-containing integrase inhibitors [1]. The compound's physicochemical properties include a molecular weight of 308.41 g/mol, a molecular formula of C21H24O2, a melting point of 213-214 °C, and a calculated logP of 4.75, with a purity specification typically ≥98% as determined by HPLC . Its structural features—specifically the absence of a catechol moiety and the presence of a rigid spirobiindane scaffold—are fundamental to its differential biological profile [1].

Why Generic Substitution Fails: The Critical Importance of HIV-1 Integrase Inhibitor 8 (1568-80-5) in Research Procurement


Generic substitution of HIV-1 integrase inhibitor 8 with other in-class compounds is scientifically unsound due to profound, quantifiable differences in cytotoxicity and off-target profiles. The primary literature demonstrates that while catechol-containing analogs (e.g., compound 1) exhibit potent integrase inhibition, their associated toxicity raises significant concerns for cellular and in vivo studies [1]. In contrast, HIV-1 integrase inhibitor 8 was specifically designed as a catechol isostere, resulting in a markedly different safety profile, with an LD50 in HeLa cells of 300 µM versus 65 µM for the lead catechol compound [1]. Furthermore, the compound's activity is metal cofactor-dependent, showing a distinct gain of function in the presence of Mg2+, the physiologically relevant cation, a property not shared by all analogs in its class [1]. The evidence below establishes the specific, quantifiable advantages of this compound, making it the unambiguous choice for applications where minimizing non-specific toxicity is paramount.

Quantitative Evidence Guide for HIV-1 Integrase Inhibitor 8 (1568-80-5): Head-to-Head Comparator Data


Differential Cytotoxicity: HIV-1 Integrase Inhibitor 8 (1568-80-5) vs. Catechol-Containing Lead Compound (1)

HIV-1 integrase inhibitor 8 demonstrates a significant, quantifiable reduction in cytotoxicity compared to the catechol-containing lead compound 1. This differentiation is central to its utility as a tool compound where minimizing non-specific cell death is a critical experimental parameter [1].

Cytotoxicity HIV-1 Integrase Catechol Isostere

Off-Target Selectivity: HIV-1 Integrase Inhibitor 8 (1568-80-5) vs. Tetrabromide Analog (11)

HIV-1 integrase inhibitor 8 exhibits a cleaner off-target profile compared to a more potent analog, compound 11, within the same chemical series. This is a critical factor in ensuring that observed biological effects are due to integrase inhibition and not non-specific mechanisms [1].

Off-Target Selectivity Topoisomerase HIV-1 Integrase

Metal Cofactor-Dependent Activity: HIV-1 Integrase Inhibitor 8 (1568-80-5) Functional Profile

HIV-1 integrase inhibitor 8 displays a unique metal cofactor-dependent activity profile that distinguishes it from many analogs. While it shows no detectable inhibitory activity at 200 µM in the presence of the non-physiological Mn2+ cofactor, it demonstrates clear inhibitory activity when Mg2+, the more physiologically relevant cation, is used [1].

Metal Cofactor Mg2+ HIV-1 Integrase

Optimal Research Application Scenarios for HIV-1 Integrase Inhibitor 8 (1568-80-5)


Long-Term Cell Culture Studies of HIV-1 Integrase Inhibition

Due to its 4.6-fold lower cytotoxicity (LD50 300 µM) compared to the lead catechol compound 1 (LD50 65 µM), HIV-1 integrase inhibitor 8 is the preferred tool compound for extended cell-based assays. Researchers can maintain the compound at higher, therapeutically relevant concentrations over multi-day experiments without inducing significant non-specific cell death, thereby preserving the integrity of the biological readout [1].

Mechanistic Studies Requiring High Target Specificity

In experiments designed to isolate the effects of HIV-1 integrase inhibition, the superior off-target profile of HIV-1 integrase inhibitor 8 is essential. Its lack of inhibition of MCV topoisomerase religation (IC50 > 200 µM), in contrast to the more potent but less selective compound 11 (IC50 50 µM), ensures that observed antiviral or cellular phenotypes can be confidently attributed to integrase engagement rather than topoisomerase activity [1].

Assays Employing Physiologically Relevant Mg2+ Cofactor

HIV-1 integrase inhibitor 8 is particularly well-suited for biochemical assays that utilize Mg2+ as the metal cofactor to better simulate in vivo integration conditions. Its distinct gain of function in Mg2+-based assays, as opposed to its inactivity in standard Mn2+ assays, makes it a valuable tool for dissecting metal-dependent mechanisms of integrase inhibition and for validating hits from screens conducted in non-physiological conditions [1].

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